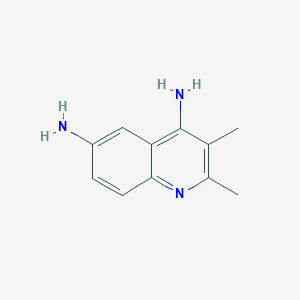
2,3-Dimethylquinoline-4,6-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dimethylquinoline-4,6-diamine is a nitrogen-containing heterocyclic compound. It is a derivative of quinoline, which is known for its aromatic properties and significant role in medicinal chemistry. The compound’s structure consists of a quinoline ring substituted with two methyl groups at positions 2 and 3, and two amino groups at positions 4 and 6.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethylquinoline-4,6-diamine can be achieved through various methods. One common approach involves the reaction of 2,3-dimethylquinoline with nitrating agents to introduce nitro groups, followed by reduction to form the corresponding diamine. This process typically requires the use of catalysts and specific reaction conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical reactions using continuous flow processes. These methods are designed to optimize efficiency and minimize waste. The use of advanced catalysts and automated systems allows for precise control over reaction parameters, resulting in consistent product quality .
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Dimethylquinoline-4,6-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert nitro groups to amino groups, as seen in its synthesis.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while substitution reactions can produce a variety of quinoline derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
2,3-Dimethylquinoline-4,6-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Quinoline derivatives, including this compound, are explored for their therapeutic potential in treating various diseases.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 2,3-Dimethylquinoline-4,6-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cellular processes, leading to therapeutic effects. The exact pathways and targets depend on the specific biological context and the derivatives used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoline: The parent compound, known for its aromatic properties and wide range of applications.
2,4-Dimethylquinoline: Another derivative with similar structural features but different substitution patterns.
4,6-Diaminoquinoline: A compound with amino groups at positions 4 and 6, similar to 2,3-Dimethylquinoline-4,6-diamine.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methyl and amino groups on the quinoline ring enhances its reactivity and potential for various applications in research and industry .
Eigenschaften
CAS-Nummer |
828930-83-2 |
|---|---|
Molekularformel |
C11H13N3 |
Molekulargewicht |
187.24 g/mol |
IUPAC-Name |
2,3-dimethylquinoline-4,6-diamine |
InChI |
InChI=1S/C11H13N3/c1-6-7(2)14-10-4-3-8(12)5-9(10)11(6)13/h3-5H,12H2,1-2H3,(H2,13,14) |
InChI-Schlüssel |
CBEVFUCYVCKYPC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N=C2C=CC(=CC2=C1N)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,5-Diazaspiro[3.4]octane dihydrochloride](/img/structure/B15070590.png)
![1,9-Diazaspiro[6.6]tridecane](/img/structure/B15070593.png)

![7-Methyl-2-thioxo-2,3-dihydro-1H-imidazo[4,5-c]pyridine-6-carbonitrile](/img/structure/B15070600.png)
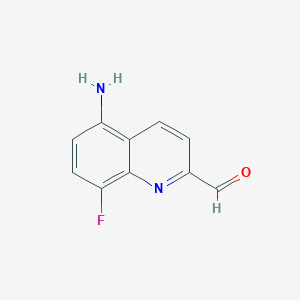

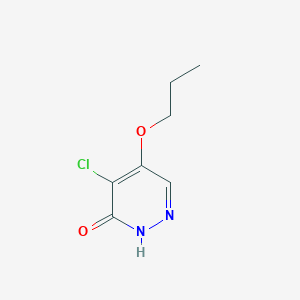
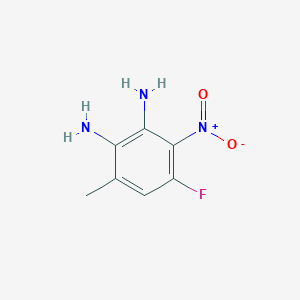
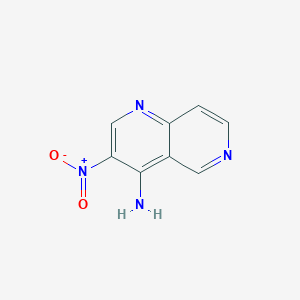
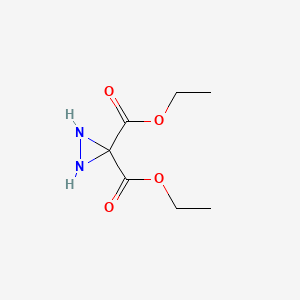
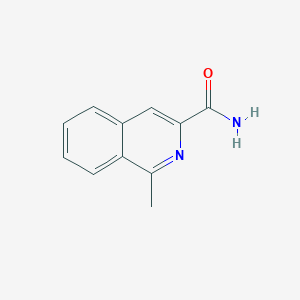
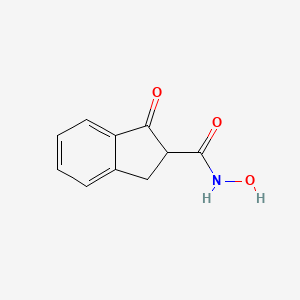
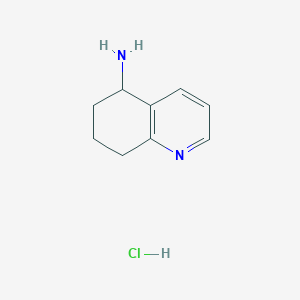
![1,6-Diazaspiro[3.4]octane dihydrochloride](/img/structure/B15070686.png)
